Home > Products > Screening Compounds P23829 > dimethyl N-(4-aminobenzoyl)-L-glutamate
dimethyl N-(4-aminobenzoyl)-L-glutamate - 52407-60-0

dimethyl N-(4-aminobenzoyl)-L-glutamate

Catalog Number: EVT-390642
CAS Number: 52407-60-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[[(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-6-yl)methyl]amino]benzoyl]-L-Glutamic Acid (ADDF)

    Compound Description: ADDF is a novel A-ring analogue of 2-desamino-5,8-dideazafolic acid, designed as a thymidylate synthase (TS) inhibitor [, ]. Studies show that ADDF competitively inhibits recombinant mouse thymidylate synthase with a Ki of 2.3 µM [, ]. Additionally, ADDF acts as a substrate for murine folylpolyglutamate synthetase and displays cytotoxicity against L1210 cells in culture (IC50 = 0.52 µM) [, ].

    Relevance: ADDF is structurally related to dimethyl N-(4-aminobenzoyl)-L-glutamate as it shares the same p-aminobenzoyl-L-glutamic acid moiety. The key difference lies in the replacement of the pteridine ring in methotrexate with a 3,4-dihydro-4-oxo-1,2,3-benzotriazine moiety in ADDF. This modification in ADDF exemplifies a novel approach to designing TS inhibitors [, ].

N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-Glutamic Acid (5-DACTHF)

    Compound Description: 5-DACTHF, also known as 543U76, is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA) [, ]. This compound exhibits potent inhibition of Detroit 98 and L cell growth in culture, with IC50 values ranging from 2 to 0.018 μM [, ]. Research indicates that 5-DACTHF and its polyglutamylated forms inhibit key enzymes in de novo purine biosynthesis, specifically glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) [, ]. Furthermore, 5-DACTHF acts as an effective substrate for mammalian folylpolyglutamate synthetase [, ].

    Relevance: 5-DACTHF and dimethyl N-(4-aminobenzoyl)-L-glutamate share the crucial p-aminobenzoyl-L-glutamic acid structural component. The distinction lies in the replacement of the pteridine ring in methotrexate with an acyclic pyrimidine derivative in 5-DACTHF [, ]. This structural modification allows 5-DACTHF to target purine biosynthesis, differentiating its mechanism of action from dihydrofolate reductase inhibitors like aminopterin [, ].

Methotrexate (MTX)

    Compound Description: Methotrexate is a widely used antineoplastic drug and an antagonist of folic acid []. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis [].

    Relevance: Dimethyl N-(4-aminobenzoyl)-L-glutamate is a direct precursor in the synthesis of Methotrexate. The reaction of this compound with 2,4-diamino-6-bromomethylpteridine yields Methotrexate [].

Aminopterin (AMT)

    Compound Description: Aminopterin, like methotrexate, is an antifolate drug that inhibits dihydrofolate reductase (DHFR) []. It interferes with folate metabolism, ultimately suppressing the synthesis of DNA, RNA, and proteins required for cell growth and division.

    Relevance: Aminopterin shares a very similar structure with methotrexate. Both compounds are derived from the same core structure, which is built upon dimethyl N-(4-aminobenzoyl)-L-glutamate. The key difference lies in the substitution at the N10 position of the pteridine ring: aminopterin has a formyl group (-CHO), while methotrexate has a methyl group (-CH3) [].

5-Deazaaminopterin Analogues

    Compound Description: These are a series of compounds that are structurally similar to aminopterin but with modifications to the pteridine ring system. One of the key modifications is the replacement of the nitrogen atom at position 5 of the pteridine ring with a carbon atom (hence "5-deaza") [, , ]. This change can influence the compound's interaction with enzymes like DHFR and its overall biological activity.

    Relevance: 5-deazaaminopterin analogs are synthesized using dimethyl N-(4-aminobenzoyl)-L-glutamate as a starting material. The synthesis involves coupling this compound with various 2,4-diamino-5-alkyl-6-(bromomethyl)-5-deazapteridines, followed by ester hydrolysis. These modifications in the pteridine ring are explored to fine-tune the biological activity and potentially improve the therapeutic profile compared to aminopterin [, , ].

Folic Acid

    Compound Description: Folic acid, also known as vitamin B9, is crucial for various metabolic processes, including DNA synthesis, cell division, and red blood cell formation [, ]. Its deficiency can lead to various health problems, including megaloblastic anemia.

    Relevance: Folic acid and dimethyl N-(4-aminobenzoyl)-L-glutamate share a direct structural relationship. Dimethyl N-(4-aminobenzoyl)-L-glutamate is a key building block in folic acid's synthesis. The condensation of this compound with 2-acetylamino-4-hydroxy-6-formylpteridine is a crucial step in synthesizing folic acid [, ].

N-(4-Aminobenzoyl)-γ-Oligo(L-Glutamic Acid)s

    Relevance: N-(4-Aminobenzoyl)-γ-oligo(L-glutamic acid)s are directly synthesized from dimethyl N-(4-aminobenzoyl)-L-glutamate []. The synthesis involves a step-wise coupling of dimethyl N-(4-aminobenzoyl)-L-glutamate with protected glutamic acid units, followed by deprotection, to build the oligopeptide chain [].

    Relevance: These methotrexate analogues are synthesized utilizing dimethyl N-(4-aminobenzoyl)-L-glutamate or its modified forms as starting materials []. For instance, Methotrexate dianilide can be synthesized from the reaction of 4-amino-4-deoxy-N10-methylpteroic acid (APA) with L-glutamic acid dianilide. These modifications could influence the drug's solubility, cell permeability, and metabolism, potentially leading to enhanced therapeutic efficacy or reduced toxicity [].

    Compound Description: These compounds represent a group of heterocyclic compounds designed as potential antifolates. The “classical” analogues typically feature a p-aminobenzoyl-L-glutamate moiety, mirroring the structure of methotrexate and aminopterin [, ]. In contrast, “non-classical” analogues lack this glutamate moiety and explore different substituents to achieve their antifolate effects [, ].

    Relevance: Dimethyl N-(4-aminobenzoyl)-L-glutamate is a vital building block in synthesizing the “classical” variations within this group [, ]. Researchers utilize this compound to introduce the p-aminobenzoyl-L-glutamate side chain onto the core heterocyclic ring system, mimicking the structure of natural folates and enhancing binding to target enzymes involved in folate metabolism [, ].

    Compound Description: These are a series of compounds designed as potential antifolates, featuring modifications to the pteridine ring system. The “5-methyl-5,10-dideaza” designation signifies the replacement of nitrogen atoms at positions 5 and 10 with carbon atoms and the addition of a methyl group at position 5 []. These changes can alter the compound's interaction with enzymes like DHFR and its overall biological activity.

    Relevance: The synthesis of these compounds uses methodologies similar to those employed for synthesizing other antifolates, utilizing dimethyl N-(4-aminobenzoyl)-L-glutamate as a starting material []. Modifications to the pteridine ring, such as those found in these analogues, are explored to optimize interactions with target enzymes and potentially enhance therapeutic efficacy [].

Source and Classification

The compound is derived from L-glutamic acid, a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission. Dimethyl N-(4-aminobenzoyl)-L-glutamate can be classified as follows:

  • Chemical Classification: Amino acid derivative
  • Molecular Formula: C14_{14}H18_{18}N2_2O5_5
  • Molecular Weight: 298.328 g/mol .
Synthesis Analysis

The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate typically involves several key steps, primarily focusing on the acylation of L-glutamic acid derivatives. A notable method includes:

  1. Preparation of Acyl Chloride: Starting with p-nitrobenzoic acid, it is converted into p-nitrobenzoyl chloride using an acylating agent such as benzyl chloroformate in the presence of dimethylformamide (DMF) as a solvent.
  2. Condensation Reaction: The p-nitrobenzoyl chloride is then reacted with sodium glutamate to form N-(4-nitrobenzoyl)-L-glutamic acid.
  3. Reduction Step: This intermediate is subsequently reduced using palladium on carbon (Pd/C) in the presence of ammonium formate to yield the final product, dimethyl N-(4-aminobenzoyl)-L-glutamate .

The process emphasizes mild reaction conditions and high yields, making it suitable for industrial applications.

Molecular Structure Analysis

Dimethyl N-(4-aminobenzoyl)-L-glutamate has a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a glutamic acid framework with two methyl ester groups at the carboxylic acid positions.
  • Functional Groups: The presence of an amino group attached to a benzoyl moiety at the para position enhances its reactivity and solubility.

Structural Data

  • SMILES Notation: CC(=O)N[C@@H](CCC(=O)OC)C(=O)OC
  • InChI Key: InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1/i3D,4D,5D,6D .
Chemical Reactions Analysis

Dimethyl N-(4-aminobenzoyl)-L-glutamate participates in various chemical reactions due to its functional groups:

  1. Acylation Reactions: It can act as an acyl donor in peptide synthesis.
  2. Reduction Reactions: The nitro group can be reduced to an amine under catalytic conditions.
  3. Esterification: The methyl ester groups can undergo hydrolysis or transesterification reactions.

These reactions are significant in synthetic organic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action for dimethyl N-(4-aminobenzoyl)-L-glutamate primarily involves its interaction with biological systems:

  1. Neurotransmitter Activity: As a derivative of L-glutamic acid, it may influence neurotransmission by modulating glutamate receptors.
  2. Inhibition/Activation: The compound may act as an inhibitor or activator in enzymatic processes related to amino acid metabolism.

Further studies are needed to elucidate specific pathways and interactions within biological systems.

Physical and Chemical Properties Analysis

Dimethyl N-(4-aminobenzoyl)-L-glutamate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its polar functional groups.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant Data

Applications

Dimethyl N-(4-aminobenzoyl)-L-glutamate has various scientific applications:

  1. Pharmaceuticals: Used in drug development due to its potential effects on neurotransmission and metabolic pathways.
  2. Biochemical Research: Serves as a reagent in peptide synthesis and other organic transformations.
  3. Analytical Chemistry: Utilized in analytical methods for quantifying amino acids and their derivatives.
Introduction to Dimethyl N-(4-Aminobenzoyl)-L-Glutamate

Chemical Identity and Structural Significance

Dimethyl N-(4-aminobenzoyl)-L-glutamate (chemical formula: C₁₄H₁₈N₂O₅; molecular weight: 294.30 g/mol) is an esterified amino acid derivative featuring a benzoyl-aminobenzoate core linked to L-glutamic acid dimethyl ester [3] [10]. Its systematic IUPAC name is dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate, reflecting the chiral (S)-configuration at the glutamic acid α-carbon, a critical feature for biological recognition [4] [10]. The molecule contains three distinct functional regions: the 4-aminobenzoic acid moiety (providing aromatic character and hydrogen-bonding capability), the amide linkage (contributing structural rigidity), and the diesterified glutamic acid (enhancing lipophilicity compared to free acid forms) [8] [9].

This compound exists as a crystalline solid with a melting point range of 139-142°C and exhibits limited water solubility but improved organic solvent solubility (e.g., ethanol, dimethyl sulfoxide) relative to its dicarboxylic acid counterpart, N-(4-aminobenzoyl)-L-glutamic acid [3] [6]. The dimethyl ester modification serves as a protecting group strategy during chemical synthesis, temporarily masking carboxylic acid functionalities to prevent undesired side reactions and improve reaction yields in peptide coupling and pteridine conjugation steps [8] [9]. X-ray crystallographic analyses of structurally similar compounds reveal extended conformations with intramolecular hydrogen bonding between the amide carbonyl and ester functionalities, stabilizing the molecular architecture essential for precise biological interactions [6].

Table 1: Physicochemical Properties of Dimethyl N-(4-Aminobenzoyl)-L-Glutamate

PropertyValue/Description
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.30 g/mol
IUPAC NameDimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate
CAS Registry Number52407-60-0
AppearanceCrystalline solid
Melting Point139-142°C
Solubility (Organic)Soluble in ethanol, DMSO, DMF
Chiral Center(S)-configuration at glutamic acid α-carbon

Historical Context in Organic and Medicinal Chemistry

The strategic importance of dimethyl N-(4-aminobenzoyl)-L-glutamate emerged during mid-20th century investigations into folic acid metabolism and the development of antifolate therapeutics. As researchers elucidated the structure of folic acid (pteroyl-L-glutamic acid) in the 1940s, the 4-aminobenzoylglutamate moiety was recognized as the conserved core structure connecting the pteridine ring to the polyglutamate tail [2] . Early synthetic efforts targeting folate analogs encountered challenges due to the reactivity of free carboxylic acids during pteridine conjugation, leading to low yields and purification difficulties [2].

The introduction of ester protection strategies, particularly dimethyl and diethyl esters, represented a significant advancement in antifolate synthesis methodology [8] [9]. Chemists discovered that employing dimethyl N-(4-aminobenzoyl)-L-glutamate as a synthetic precursor allowed efficient nucleophilic substitution reactions at the pteridine C6 position while preventing undesired cyclization or salt formation [2] [6]. This approach proved instrumental in the landmark synthesis of methotrexate (4-amino-10-methylfolic acid), the first rationally designed anticancer agent, through the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with the zinc salt of N-(4-(N-methyl)-aminobenzoyl)-L-glutamic acid [2] [6].

Throughout the 1960s-1980s, dimethyl N-(4-aminobenzoyl)-L-glutamate became a versatile building block for generating novel folate analogs with improved pharmacological properties. Its use facilitated the development of raltitrexed (thymidylate synthase inhibitor), pemetrexed (multi-targeted antifolate), and pralatrexate (10-propargyl-10-deazaaminopterin) through structural modifications at the benozylamino group and optimization of glutamic acid side chain length [2] [6]. The commercial availability of this compound from specialty chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, Evitachem) underscores its ongoing importance in medicinal chemistry research focused on anticancer and antimicrobial agents targeting folate-dependent pathways [4] [6] [9].

Role in Folate Metabolism and Analog Development

Within cellular folate metabolism, the 4-aminobenzoylglutamate substructure represents the bridge domain linking reduced pterin cofactors to poly-γ-glutamate chains in natural folates. This structural motif is conserved in dihydrofolic acid (DHF) and tetrahydrofolic acid (THF), essential cofactors in one-carbon (1C) transfer reactions for nucleotide biosynthesis and methylation processes [7]. Dimethyl N-(4-aminobenzoyl)-L-glutamate serves as a synthetic surrogate for this metabolic fragment during the chemical production of folate antimetabolites designed to disrupt 1C metabolism in rapidly dividing cells [2] [6].

The antifolate mechanism of clinically significant compounds derived from this intermediate involves competitive inhibition of key folate-dependent enzymes. Methotrexate, synthesized using dimethyl N-(4-aminobenzoyl)-L-glutamate precursors, potently inhibits dihydrofolate reductase (DHFR), blocking the conversion of DHF to THF and depleting cellular tetrahydrofolate pools required for purine and thymidylate synthesis [2] [7]. Second-generation analogs like pemetrexed and raltitrexed retain the 4-aminobenzoylglutamate core but incorporate modified heterocycles (pyrrolopyrimidine and quinazoline, respectively) to selectively target thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase) [2] [6].

Table 2: Clinically Relevant Antifolates Synthesized Using 4-Aminobenzoylglutamate Derivatives

AntifolateEnzyme Target(s)Structural ModificationTherapeutic Application
MethotrexateDihydrofolate reductase2,4-Diamino-10-methylpteridineLeukemias, autoimmune diseases
RaltitrexedThymidylate synthase6-Methylquinazolinone, thiophene linkerColorectal cancer
PemetrexedTS, GARFTase, DHFRPyrrolopyrimidine coreMesothelioma, non-small cell lung cancer
PralatrexateDHFR10-Deazaaminopterin with propargyl groupPeripheral T-cell lymphoma
LometrexolGARFTase5,10-DideazatetrahydrofolateInvestigational for solid tumors

The ester protection strategy employed with dimethyl N-(4-aminobenzoyl)-L-glutamate provides critical advantages in analog development. The methyl ester groups prevent undesired cyclization during pteridine coupling, allow controlled stepwise deprotection for polyglutamation studies, and enhance cell membrane permeability in prodrug approaches [8] [9]. Following cellular uptake, intracellular esterases hydrolyze the methyl esters to regenerate the active dicarboxylic acid form, which undergoes folylpolyglutamate synthetase-mediated γ-glutamylation, enhancing intracellular retention and enzyme inhibitory potency [2] [7]. This metabolic activation pathway is exploited in pro-drug strategies for tumor-selective drug delivery, as demonstrated by the preferential activation of folate analogs in malignant tissues expressing elevated hydrolase activities [2] [6].

Current research explores structural variations of the 4-aminobenzoylglutamate scaffold to develop mitochondrial folate inhibitors. Compounds featuring modified benzoyl ring substitutions (e.g., fluoro, propargyl, or methylamino groups) show selective inhibition of mitochondrial folate enzymes like methylene tetrahydrofolate dehydrogenase 2 (MTHFD2), which is upregulated in many cancers to support purine synthesis and redox defense [7]. These targeted inhibitors represent the next generation of antifolates designed to overcome limitations of classical agents by exploiting the differential dependence of cancer cells on specific folate pathway compartments [2] [7].

Properties

CAS Number

52407-60-0

Product Name

dimethyl N-(4-aminobenzoyl)-L-glutamate

IUPAC Name

dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1

InChI Key

KTNFJPQFZZYFPU-NSHDSACASA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N

Synonyms

N-(p-Aminobenzoyl)glutamic Acid Dimethyl Ester; Dimethyl N-(p-aminobenzoyl)-L-glutamate; N-(p-Aminobenzoyl)glutamic Acid 1,5-Dimethyl Ester

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.